molecular formula C5Cl3N3 B1295669 2,4,6-Trichloro-5-cyanopyrimidine CAS No. 3029-64-9

2,4,6-Trichloro-5-cyanopyrimidine

Cat. No. B1295669
CAS RN: 3029-64-9
M. Wt: 208.43 g/mol
InChI Key: IAJCAZVXGKGAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloro-5-cyanopyrimidine is a heterocyclic compound that belongs to the pyrimidine family . It is used in the development of phosphoinositide 3-Kinase (PI3K) β/δ inhibitors for the treatment of phosphatase and Tensin Homolog (PTEN) .


Synthesis Analysis

The synthesis of 2,4,6-Trichloro-5-cyanopyrimidine involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with hydroxylamine hydrochloride and acetic acid in water at 60°C for 1 hour. The reaction solution is then poured into crushed ice and extracted with CH2Cl2. The resultant organic phases are combined, washed with a saturated NaCl solution, dried with anhydrous Na2SO4, and then filtered and concentrated .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trichloro-5-cyanopyrimidine is C5Cl3N3, and its molecular weight is 208.43 .


Physical And Chemical Properties Analysis

2,4,6-Trichloro-5-cyanopyrimidine has a melting point of 122-124℃, a boiling point of 321℃, and a density of 1.74. It has a flash point of 148℃ and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Pyridopyrimidine Derivatives

2,4,6-Trichloro-5-cyanopyrimidine can be used in the synthesis of pyridopyrimidine derivatives . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies . Starting from 2,4,6-triaminopyrimidine, 2,4,6-Trichloro-5-cyanopyrimidine can be used to obtain 2,4-diamino-6-nitropyrido .

Antitumor Activity

A series of novel 5-cyano-2,4,6-substituted pyrimidine derivatives containing an acrylamide group were designed, synthesized, and evaluated for their antitumor activity against four human cancer cell lines (MGC-803, PC-3, A549, and H1975) using the MTT assay . Among them, compound 20y exhibited the most potent cytotoxicity against PC-3 cells .

Inhibition of Colony Formation

Compound 20y, a derivative of 2,4,6-Trichloro-5-cyanopyrimidine, significantly inhibited the colony formation, migration, and invasion of PC-3 cells .

4. Induction of S-phase Cell Cycle Arrest Compound 20y induced S-phase cell cycle arrest in PC-3 cells . This indicates that 2,4,6-Trichloro-5-cyanopyrimidine and its derivatives might serve as valuable lead compounds for developing antitumor agents targeting prostate cancer cells .

Induction of Apoptosis

In addition to inducing S-phase cell cycle arrest, compound 20y also induced apoptosis in PC-3 cells . This further demonstrates the potential of 2,4,6-Trichloro-5-cyanopyrimidine in cancer treatment.

Development of New Therapies

The pyridopyrimidine moiety, which can be synthesized using 2,4,6-Trichloro-5-cyanopyrimidine, is present in relevant drugs and has been studied in the development of new therapies .

Mechanism of Action

While the specific mechanism of action for 2,4,6-Trichloro-5-cyanopyrimidine is not detailed, it is known that pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

2,4,6-Trichloro-5-cyanopyrimidine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2,4,6-trichloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3N3/c6-3-2(1-9)4(7)11-5(8)10-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJCAZVXGKGAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290767
Record name 2,4,6-Trichloro-5-cyanopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-5-cyanopyrimidine

CAS RN

3029-64-9
Record name 3029-64-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trichloro-5-cyanopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichloro-5-cyanopyrimidine
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichloro-5-cyanopyrimidine
Reactant of Route 3
Reactant of Route 3
2,4,6-Trichloro-5-cyanopyrimidine
Reactant of Route 4
Reactant of Route 4
2,4,6-Trichloro-5-cyanopyrimidine
Reactant of Route 5
2,4,6-Trichloro-5-cyanopyrimidine
Reactant of Route 6
Reactant of Route 6
2,4,6-Trichloro-5-cyanopyrimidine

Q & A

Q1: What happens when 2,4,6-trichloro-5-cyanopyrimidine is reacted with potassium fluoride?

A1: Reacting 2,4,6-trichloro-5-cyanopyrimidine with potassium fluoride at 250°C leads to the substitution of chlorine atoms with fluorine atoms. Interestingly, this reaction doesn't just produce the fully fluorinated product, 5-cyano-2,4,6-trifluoropyrimidine. Instead, it yields a mixture of partially fluorinated compounds as well: 4-chloro-5-cyano-2,6-difluoropyrimidine, 2,4-dichloro-5-cyano-6-fluoropyrimidine, and 4,6-dichloro-5-cyano-2-fluoropyrimidine. [] This suggests that the fluorine substitution reaction proceeds in a stepwise manner and offers the possibility of controlling the degree of fluorination by adjusting reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.